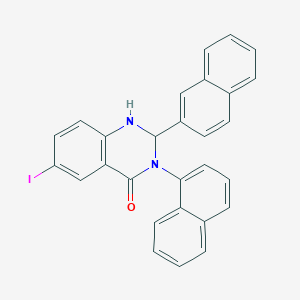![molecular formula C29H22I2N2O5 B10900915 4-({4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2,6-diiodophenoxy}methyl)benzoic acid](/img/structure/B10900915.png)
4-({4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2,6-diiodophenoxy}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}-2,6-DIIODOPHENOXY)METHYL]BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure characterized by the presence of hydroxy, diphenylacetyl, hydrazono, and diiodophenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}-2,6-DIIODOPHENOXY)METHYL]BENZOIC ACID typically involves multiple steps:
Formation of the Hydrazone Intermediate: This step involves the reaction of 2,2-diphenylacetic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the diiodophenoxy groups.
Coupling Reaction: The iodinated intermediate is coupled with 4-formylbenzoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and hydrazono groups.
Reduction: Reduction reactions can target the hydrazono group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product would be the corresponding amine.
Substitution: Products would vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions. It can be used to probe the activity of specific enzymes or to develop new biochemical assays.
Medicine
Medically, the compound has potential as a therapeutic agent due to its structural similarity to known pharmacophores. It may be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mécanisme D'action
The mechanism by which 4-[(4-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}-2,6-DIIODOPHENOXY)METHYL]BENZOIC ACID exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxy and hydrazono groups can form hydrogen bonds with proteins, potentially inhibiting their activity. The diiodophenoxy groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic Acid: Shares the hydroxybenzoic acid core but lacks the complex substituents.
2,6-Diiodophenol: Contains the diiodophenol moiety but is simpler in structure.
Diphenylacetic Acid: Features the diphenylacetyl group but without the additional functional groups.
Uniqueness
What sets 4-[(4-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}-2,6-DIIODOPHENOXY)METHYL]BENZOIC ACID apart is its combination of multiple functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, from synthetic chemistry to biomedical research.
Propriétés
Formule moléculaire |
C29H22I2N2O5 |
|---|---|
Poids moléculaire |
732.3 g/mol |
Nom IUPAC |
4-[[4-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2,6-diiodophenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C29H22I2N2O5/c30-24-15-20(16-25(31)26(24)38-18-19-11-13-21(14-12-19)27(34)35)17-32-33-28(36)29(37,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-17,37H,18H2,(H,33,36)(H,34,35)/b32-17+ |
Clé InChI |
ZPKSZYJLPZGVGY-VTNSRFBWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)C(=O)O)I)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)C(=O)O)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B10900836.png)
![2-Amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10900854.png)
![1,2,4-Triazin-5(4H)-one, 6-methyl-3-[N2-(2-oxo-2-phenylethylideno)hydrazino]-](/img/structure/B10900868.png)
![2-[(2,3-Difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10900871.png)
![N-[6-phenyl-2-(trichloromethyl)pyrimidin-4-yl]benzamide](/img/structure/B10900875.png)
![N'-{(E)-[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B10900877.png)

![4-cyano-2-fluoro-N'-[(E)-(4-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B10900888.png)
![4-chloro-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10900890.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B10900903.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B10900907.png)
![4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10900923.png)
![N-benzyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B10900937.png)
![4,4'-[(3,4-dimethoxyphenyl)methanediyl]bis[2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one]](/img/structure/B10900940.png)
